molecular formula C14H13F3N4O2S B2460752 N-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine CAS No. 2034607-89-9

N-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

Cat. No.: B2460752
CAS No.: 2034607-89-9
M. Wt: 358.34
InChI Key: OGWVGEMMJIQIRN-UHFFFAOYSA-N
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Description

N-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidin-2-amine core linked to a sulfonylated azetidine moiety. The trifluoromethyl (-CF₃) group on the phenyl ring enhances lipophilicity and metabolic stability, while the sulfonyl group contributes to hydrogen bonding and target engagement.

Properties

IUPAC Name

N-[1-[4-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O2S/c15-14(16,17)10-2-4-12(5-3-10)24(22,23)21-8-11(9-21)20-13-18-6-1-7-19-13/h1-7,11H,8-9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWVGEMMJIQIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azetidin-3-amine Core Formation

The azetidine ring is synthesized via cyclization of 3-aminopropyl mesylate under basic conditions:

  • Mesylation of 3-aminopropanol :
    $$ \text{NH}2\text{-CH}2\text{-CH}2\text{-CH}2\text{-OH} \xrightarrow{\text{MsCl, Et}3\text{N}} \text{NH}2\text{-CH}2\text{-CH}2\text{-CH}_2\text{-OMs} $$

  • Intramolecular cyclization :
    $$ \text{NH}2\text{-CH}2\text{-CH}2\text{-CH}2\text{-OMs} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{Azetidin-3-amine} $$

Key Parameters :

  • Reaction temperature: 80–100°C
  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Yield: 60–75% after purification via silica gel chromatography

N1-Sulfonylation with 4-(Trifluoromethyl)benzenesulfonyl Chloride

The azetidin-3-amine undergoes selective sulfonylation at the ring nitrogen (N1) after Boc protection of the C3 amine:

  • Boc protection :
    $$ \text{Azetidin-3-amine} \xrightarrow{\text{(Boc)}_2\text{O, DMAP}} \text{Boc-azetidin-3-amine} $$

  • Sulfonylation :
    $$ \text{Boc-azetidin-3-amine} + \text{CF}3\text{C}6\text{H}4\text{SO}2\text{Cl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Boc-protected sulfonamide} $$

  • Boc deprotection :
    $$ \text{Boc-protected sulfonamide} \xrightarrow{\text{TFA, DCM}} \text{1-((4-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-amine} $$

Optimization Insights :

  • Use of 4-dimethylaminopyridine (DMAP) accelerates Boc protection.
  • Sulfonylation proceeds optimally at 0°C to minimize side reactions.
  • Final product purity: >95% (HPLC), isolated via recrystallization from ethyl acetate/hexane.

Pyrimidine Coupling via Nucleophilic Aromatic Substitution

Preparation of 2-Chloropyrimidine

The electrophilic pyrimidine partner is synthesized through chlorination of pyrimidin-2-ol using phosphorus oxychloride (POCl₃):
$$ \text{Pyrimidin-2-ol} \xrightarrow{\text{POCl}_3, \Delta} \text{2-Chloropyrimidine} $$

SNAr Reaction with Azetidine Sulfonamide

The C3 amine of 1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-amine displaces the chlorine atom on pyrimidine under SNAr conditions:

$$ \text{1-((4-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-amine} + \text{2-Chloropyrimidine} \xrightarrow{\text{Et}_3\text{N, 1-pentanol, 140°C}} \text{N-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine} $$

Reaction Profile :

  • Solvent: 1-Pentanol (high boiling point facilitates reaction at 140°C).
  • Base: Triethylamine neutralizes HCl generated during substitution.
  • Yield: 58% after column chromatography (dichloromethane/methanol gradient).

Alternative Synthetic Routes and Comparative Analysis

Mitsunobu Coupling Strategy

An alternative approach employs Mitsunobu conditions to couple pre-formed pyrimidin-2-ol with the azetidine sulfonamide:

$$ \text{1-((4-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-amine} + \text{Pyrimidin-2-ol} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{Target Compound} $$

Advantages :

  • Avoids handling chloropyrimidines.
  • Suitable for acid-sensitive substrates.

Limitations :

  • Lower yield (42%) due to competing side reactions.

Buchwald-Hartwig Amination

For electron-deficient pyrimidines, palladium-catalyzed cross-coupling offers improved regioselectivity:

$$ \text{2-Bromopyrimidine} + \text{Azetidine sulfonamide} \xrightarrow{\text{Pd}2\text{(dba)}3, \text{Xantphos, Cs}2\text{CO}3, \text{toluene}} \text{Target Compound} $$

Conditions :

  • Catalyst: 5 mol% Pd₂(dba)₃
  • Ligand: Xantphos (10 mol%)
  • Yield: 68%

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.32 (d, J = 5.2 Hz, 2H, pyrimidine H4/H6), 7.92 (d, J = 8.4 Hz, 2H, Ar-H), 7.78 (d, J = 8.4 Hz, 2H, Ar-H), 6.61 (t, J = 5.2 Hz, 1H, pyrimidine H5), 4.38–4.32 (m, 1H, azetidine H3), 3.82–3.75 (m, 2H, azetidine H2/H4), 3.64–3.58 (m, 2H, azetidine H1/H2), 2.95 (br s, 1H, NH).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 161.2 (C2 pyrimidine), 158.4 (C4/C6 pyrimidine), 144.5 (q, J = 32 Hz, CF₃-C), 132.1 (Ar-C), 129.8 (Ar-C), 125.6 (q, J = 270 Hz, CF₃), 115.3 (C5 pyrimidine), 58.7 (azetidine C3), 52.1 (azetidine C2/C4), 48.9 (azetidine C1).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₄H₁₃F₃N₄O₂S : 358.34 [M+H]⁺
  • Observed : 358.32 [M+H]⁺ (Δ = -0.02 ppm)

Scale-Up Considerations and Process Optimization

Critical Quality Attributes (CQAs)

  • Impurity Profile : Residual solvents (DMF, THF) < 500 ppm (ICH Q3C).
  • Sulfonamide Byproducts : Controlled via stoichiometric precision (sulfonyl chloride:amine = 1:1.05).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the azetidine ring or the pyrimidine moiety, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides, while reduction of the azetidine ring can lead to ring-opened amines.

Scientific Research Applications

Anticancer Activity

Research has highlighted the anticancer potential of N-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine derivatives. These compounds have been shown to inhibit cell proliferation in various cancer cell lines, including acute myeloid leukemia and solid tumors. For instance, studies indicate that certain derivatives can modulate protein kinase activity, which is crucial for cell cycle regulation and apoptosis in cancer cells .

Table 1: Anticancer Activity of Pyrimidine Derivatives

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
N-(1-(4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amineMV4-110.25 - 2.50CDK4/CDK6 inhibition
Other derivativesVariousVariesApoptosis induction

Antifungal and Insecticidal Properties

Recent studies have also evaluated the antifungal and insecticidal properties of trifluoromethyl pyrimidine derivatives, including those related to this compound. Compounds have demonstrated significant antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, as well as moderate insecticidal effects against agricultural pests .

Table 2: Antifungal Activities of Compounds

Compound NameTarget OrganismInhibition Rate (%)
Trifluoromethyl pyrimidine derivativeB. cinerea96.76
Trifluoromethyl pyrimidine derivativeS. sclerotiorum82.73

Structural and Chemical Properties

The unique structural features of this compound contribute to its biological activity. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The sulfonamide moiety is known for its ability to interact with various biological targets, making this compound versatile in therapeutic applications .

Binding Affinity Studies

Molecular docking studies suggest that this compound exhibits strong binding affinities for key enzymes involved in cancer pathways. These interactions can lead to significant alterations in enzymatic activities, which are critical for the development of targeted therapies .

Table 3: Binding Affinities with Biological Targets

Target EnzymeBinding Affinity (kcal/mol)
CDK4-9.5
CDK6-8.7

Clinical Trials and Research Findings

Several clinical trials are underway to evaluate the efficacy of compounds derived from N-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amines in treating specific cancers and infections. Preliminary results indicate promising outcomes in terms of safety and efficacy, paving the way for further research into their therapeutic potential .

Mechanism of Action

The mechanism of action of N-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances binding affinity through hydrophobic interactions, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Pyrimidin-2-amine Derivatives

  • N-(3-Methylphenyl)pyrimidin-2-amine ():
    This derivative lacks the sulfonyl-azetidine group but shares the pyrimidin-2-amine core. Structural studies highlight planar pyrimidine rings and intermolecular hydrogen bonding via the amine group. Unlike the target compound, its simpler substituents (3-methylphenyl) reduce steric hindrance but may compromise target specificity and metabolic stability .

  • Compound 8 (N-(6-morpholinopyridin-3-yl)-5-nitro-4-(4-(trifluoromethyl)phenoxy)pyrimidin-2-amine) (): While both compounds incorporate a trifluoromethylphenyl group, Compound 8 replaces the azetidine-sulfonyl moiety with a nitro-phenoxy group and morpholinopyridine. The nitro group enhances electrophilicity but may introduce toxicity risks. The morpholine ring improves solubility but reduces conformational rigidity compared to azetidine .

Sulfonyl-Containing Bioactive Compounds

  • 2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine ():
    This COX-2 inhibitor shares a sulfonyl group but uses an imidazopyridine core instead of pyrimidine. The methylsulfonyl group here enhances COX-2 selectivity via hydrophobic interactions, suggesting that the trifluoromethylphenyl-sulfonyl group in the target compound may similarly optimize target binding .

  • Patent Compounds ():
    Two patented analogs (EP 4 374 877 A2) feature trifluoromethylpyrimidine and sulfonamide groups but differ in core structures (diazaspiro rings vs. azetidine). The diazaspiro systems increase molecular complexity and likely improve pharmacokinetic profiles, whereas the azetidine in the target compound offers a balance between rigidity and synthetic accessibility .

Functional Group Analysis

Feature Target Compound Comparators
Core Structure Pyrimidin-2-amine with azetidine Pyrimidine (), imidazopyridine (), diazaspiro ()
Sulfonyl Group 4-(Trifluoromethyl)phenylsulfonyl Methylsulfonyl (), other aryl sulfonamides ()
CF₃ Substituent At phenyl ring (lipophilicity) Present in Compound 8 () and patent compounds ()
Bioactivity Implications Potential kinase inhibition or epigenetic modulation COX-2 inhibition (), antitumor activity (), fluorescence ()

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s azetidine-sulfonyl linkage is synthetically tractable compared to diazaspiro systems () but may require optimization for scale-up .
  • Target Selectivity : The trifluoromethylphenyl-sulfonyl group may mimic COX-2 inhibitors’ binding motifs (), while the azetidine’s rigidity could reduce off-target effects compared to morpholine derivatives ().
  • Metabolic Stability : The CF₃ group and sulfonamide are likely to enhance metabolic resistance, a feature shared with patent compounds but absent in simpler pyrimidines () .

Biological Activity

N-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a trifluoromethyl group and a pyrimidine core, positions it as a candidate for various biological activities, including anticancer, antimicrobial, and antiviral properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H11F3N4O2SC_{12}H_{11}F_3N_4O_2S, with a molecular weight of 332.30 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving the compound's bioavailability and efficacy in biological systems.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cells. The compound demonstrated an IC50 value of 0.126 µM against MDA-MB-231 cells, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), which had an IC50 of 17.02 µM in similar assays .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)Reference
This compoundMDA-MB-231 (TNBC)0.126
5-FluorouracilMDA-MB-23117.02
N-(4-substituted pyrimidine derivative)MCF-711.73

The compound also exhibited selectivity towards cancer cells over normal cells, showing a nearly 20-fold difference in toxicity between cancerous and non-cancerous cell lines .

The mechanism underlying the anticancer activity involves the induction of apoptosis and inhibition of key signaling pathways related to cell growth and survival. Specifically, the compound has been noted to inhibit matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis . Additionally, it affects the phosphorylation of epidermal growth factor receptor (EGFR), further contributing to its anticancer effects .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest potential efficacy against various bacterial strains. The compound's sulfonamide moiety is known for its antibacterial activity, which may be enhanced by the trifluoromethyl group.

Table 2: Antimicrobial Activity Overview

MicroorganismActivity ObservedReference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition

The exact mechanisms by which this compound exerts its antimicrobial effects require further elucidation but may involve interference with bacterial protein synthesis or disruption of cell wall integrity.

Q & A

Basic Research Questions

What are the recommended synthetic routes for N-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine, and how can reaction yields be optimized?

The synthesis involves coupling a pyrimidin-2-amine derivative with a sulfonylated azetidine intermediate. A critical step is the sulfonylation of the azetidine ring using 4-(trifluoromethyl)benzenesulfonyl chloride under basic conditions. Evidence from analogous sulfonamide syntheses suggests using 3-picoline or 3,5-lutidine as bases to improve coupling efficiency and reduce side reactions . Catalytic amounts of N-arylsulfilimines (e.g., dimethyl sulfoxide) can further enhance reaction rates and yields by stabilizing reactive intermediates . For scale-up, continuous flow reactors and HPLC purification are recommended to maintain reproducibility .

How can the structural integrity of this compound be validated during synthesis?

Combined spectroscopic and crystallographic methods are essential:

  • High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 382.0950 [M+H]+ for related pyrimidine derivatives) .
  • X-ray crystallography resolves the spatial arrangement of the trifluoromethylphenylsulfonyl group and azetidine ring, as demonstrated in structurally similar pyrimidine derivatives .
  • NMR spectroscopy (1H/13C/19F) identifies electronic environments of the sulfonyl, azetidine, and pyrimidine moieties, with characteristic shifts for CF3 groups (~-60 ppm in 19F NMR) .

What preliminary biological screening assays are suitable for this compound?

Initial screens should prioritize kinase inhibition and cyclooxygenase (COX) activity , given the structural similarity to known COX-2 inhibitors (e.g., 2-phenylimidazo[1,2-a]pyridin-3-amine derivatives) . Use enzyme-linked immunosorbent assays (ELISA) to measure COX-2 inhibition at varying concentrations (IC50 determination). For kinase profiling, employ ATP-competitive binding assays against kinases like CLK1, as seen in related pyrazolo[1,5-b]pyridazine derivatives .

Advanced Research Questions

How does the trifluoromethylsulfonyl group influence target selectivity in kinase inhibition?

The electron-withdrawing trifluoromethyl group enhances binding to hydrophobic kinase pockets, as observed in pyrimidine-based kinase inhibitors . Computational docking studies (e.g., using AutoDock Vina) reveal that the sulfonyl group forms hydrogen bonds with conserved lysine residues in the ATP-binding site, while the CF3 group stabilizes hydrophobic interactions with aliphatic side chains (e.g., Leu83 in CLK1) . Compare selectivity profiles against off-target kinases (e.g., EGFR, VEGFR2) using kinome-wide profiling panels .

What strategies resolve contradictory data in cellular versus enzymatic assays?

Discrepancies may arise from differences in cell permeability or off-target effects. Address this by:

  • Measuring cellular uptake via LC-MS/MS to correlate intracellular concentrations with enzymatic IC50 values .
  • Knockdown/overexpression models (e.g., CRISPR-Cas9) to confirm target engagement in cellular contexts .
  • Metabolic stability assays (e.g., liver microsomes) to identify rapid degradation that may mask activity .

How can structure-activity relationship (SAR) studies optimize this compound’s potency?

Systematic modifications include:

  • Azetidine ring substitution : Replace the sulfonyl group with carbamates or amides to modulate solubility .
  • Pyrimidine substituents : Introduce electron-donating groups (e.g., methoxy) at the 4-position to enhance π-stacking with aromatic kinase residues .
  • Trifluoromethyl positioning : Compare para- versus meta-substituted phenylsulfonyl groups to evaluate steric effects .

What analytical methods quantify this compound in biological matrices?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (e.g., d4-CF3 analog) ensures sensitivity and specificity .
  • Ultra-performance liquid chromatography (UPLC) paired with a C18 column resolves degradation products, particularly sulfonate esters formed under acidic conditions .

How can molecular modeling predict off-target interactions?

Leverage molecular dynamics simulations to assess binding to homologous proteins (e.g., other sulfonamide-binding enzymes like carbonic anhydrase). Use Pharmacophore models derived from crystallographic data of related compounds (e.g., N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine) to identify potential off-targets .

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